Binospirone mesylate

Vue d'ensemble

Description

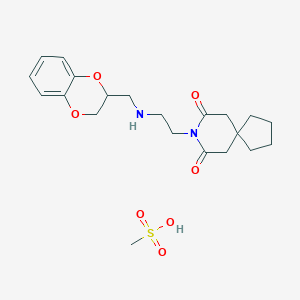

Le mésylate de binospirone est un médicament à petites molécules qui agit comme un agoniste partiel aux récepteurs de la sérotonine 1A. Il a été initialement développé par Sanofi et est principalement utilisé pour ses effets anxiolytiques. Le composé est connu pour sa structure unique, qui comprend un squelette spirocyclique et une fraction benzodioxine .

Applications De Recherche Scientifique

Binospirone mesylate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study spirocyclic structures and their reactivity.

Biology: Investigated for its effects on serotonin receptors and related signaling pathways.

Medicine: Primarily studied for its anxiolytic effects and potential use in treating anxiety disorders.

Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.

Mécanisme D'action

Target of Action

Binospirone mesylate primarily targets the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit the activity of adenylate cyclase .

Mode of Action

This compound acts as a partial agonist at 5-HT1A somatodendritic autoreceptors but as an antagonist at postsynaptic 5-HT1A receptors

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuroactive ligand-receptor interaction pathway . This pathway involves the binding of neuroactive ligands to their respective receptors in the nervous system, leading to various downstream effects. By acting on the 5-HT1A receptor, this compound can influence serotonin signaling and thereby affect various physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on serotonin signaling. By acting as a partial agonist and antagonist at different types of 5-HT1A receptors, it can modulate the activity of these receptors and thereby influence the signaling of serotonin, a neurotransmitter that plays a key role in mood regulation . It has been reported to have anxiolytic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to certain chemicals could potentially enhance or inhibit the activity of the enzymes that metabolize the compound . .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du mésylate de binospirone implique plusieurs étapes, commençant par la formation du noyau spirocyclique. Les étapes clés incluent :

- Formation du noyau spirocyclique par une réaction de cyclisation.

- Introduction de la fraction benzodioxine via une réaction de substitution nucléophile.

- Étape finale de mésylation pour obtenir le sel mésylate.

Méthodes de production industrielle : La production industrielle du mésylate de binospirone suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .

Types de réactions :

Oxydation : Le mésylate de binospirone peut subir des réactions d'oxydation, en particulier au niveau de la fraction benzodioxine.

Réduction : Le composé peut être réduit dans des conditions spécifiques, affectant le noyau spirocyclique.

Substitution : Les réactions de substitution nucléophile sont courantes, en particulier au niveau des atomes d'azote dans la structure.

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les alcools sont utilisés en conditions basiques.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du mésylate de binospirone, qui peuvent être étudiés plus avant pour leurs propriétés pharmacologiques .

4. Applications de la recherche scientifique

Le mésylate de binospirone a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les structures spirocycliques et leur réactivité.

Biologie : Investigated for its effects on serotonin receptors and related signaling pathways.

Médecine : Principalement étudié pour ses effets anxiolytiques et son utilisation potentielle dans le traitement des troubles anxieux.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs de la sérotonine.

5. Mécanisme d'action

Le mésylate de binospirone exerce ses effets en agissant comme un agoniste partiel aux récepteurs de la sérotonine 1A. Il se lie à ces récepteurs, modulant la libération de la sérotonine et d'autres neurotransmetteurs. Cette action contribue à soulager les symptômes d'anxiété en équilibrant les niveaux de neurotransmetteurs dans le cerveau. Le composé interagit également avec d'autres cibles moléculaires, contribuant à son profil pharmacologique global .

Composés similaires :

Buspirone : Un autre agoniste des récepteurs de la sérotonine 1A avec des effets anxiolytiques.

Gepirone : Similaire en structure et en fonction, utilisé pour l'anxiété et la dépression.

Ipsapirone : Un agoniste partiel aux récepteurs de la sérotonine 1A, étudié pour ses propriétés anxiolytiques.

Unicité : Le mésylate de binospirone se distingue par sa structure spirocyclique unique et la présence d'une fraction benzodioxine. Ces caractéristiques structurales contribuent à son profil pharmacologique distinct et en font un composé précieux pour la recherche et les applications thérapeutiques .

Comparaison Avec Des Composés Similaires

Buspirone: Another serotonin 1A receptor agonist with anxiolytic effects.

Gepirone: Similar in structure and function, used for anxiety and depression.

Ipsapirone: A partial agonist at serotonin 1A receptors, studied for its anxiolytic properties.

Uniqueness: Binospirone mesylate stands out due to its unique spirocyclic structure and the presence of a benzodioxin moiety. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for research and therapeutic applications .

Activité Biologique

Overview

Binospirone mesylate is a novel compound related to buspirone, primarily acting as a selective agonist for the serotonin 5-HT1A receptor. It is being investigated for its potential therapeutic applications in treating anxiety disorders. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

This compound exerts its effects primarily through the following mechanisms:

- 5-HT1A Receptor Agonism : The compound acts as a full agonist at presynaptic 5-HT1A receptors, which are involved in modulating serotonergic neurotransmission. This action enhances serotonin release over time, contributing to its anxiolytic effects .

- Dopamine Receptor Interactions : It also shows partial agonistic activity at certain dopamine receptors, although this is not considered central to its primary therapeutic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized in clinical trials yet; however, its parent compound, buspirone, provides some insights:

- Absorption : Following oral administration, buspirone has a low bioavailability (approximately 5%) due to extensive first-pass metabolism. This may be similar for this compound .

- Metabolism : Buspirone is metabolized primarily by the CYP3A4 enzyme, producing several metabolites including 1-pyrimidinylpiperazine (1-PP), which retains some pharmacological activity .

- Elimination : The drug is primarily eliminated through urine and feces, with a half-life that allows for once or twice daily dosing in clinical settings .

Case Studies and Clinical Findings

Recent case studies have highlighted the potential side effects and therapeutic outcomes associated with the use of buspirone and its analogs like this compound:

- Case of Gynecomastia : A report documented a patient experiencing dose-dependent gynecomastia while on buspirone treatment. This highlights the need for careful monitoring of side effects when prescribing serotonergic agents .

- Discontinuation Syndrome : Another case emphasized withdrawal symptoms associated with abrupt discontinuation of buspirone, indicating that similar patterns might be observed with this compound. Patients reported increased anxiety and other symptoms upon tapering off the medication .

Comparative Data Table

The following table summarizes key pharmacological parameters and clinical findings related to this compound and its parent compound buspirone:

| Parameter | This compound | Buspirone |

|---|---|---|

| Receptor Target | 5-HT1A | 5-HT1A |

| Bioavailability | Not well characterized | ~5% |

| Metabolites | Not fully studied | 1-Pyrimidinylpiperazine (1-PP) |

| Common Side Effects | TBD | Gynecomastia, withdrawal symptoms |

| Clinical Indications | Anxiety Disorders (under investigation) | Generalized Anxiety Disorder |

Propriétés

IUPAC Name |

8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4.CH4O3S/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;1-5(2,3)4/h1-2,5-6,15,21H,3-4,7-14H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBLEDCYKVWLJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048676 | |

| Record name | Binospirone mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124756-23-6 | |

| Record name | Binospirone mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124756236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binospirone mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BINOSPIRONE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/155R3B9K8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.